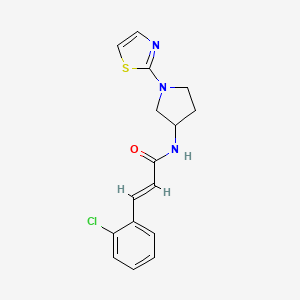

(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide

Description

(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is a synthetic acrylamide derivative characterized by its (E)-configured α,β-unsaturated carbonyl system, a 2-chlorophenyl substituent, and a pyrrolidine ring bearing a thiazole moiety. Its structural uniqueness arises from the combination of the thiazole heterocycle—a common pharmacophore in kinase inhibitors—and the pyrrolidine scaffold, which enhances conformational flexibility and target-binding specificity. The 2-chlorophenyl group contributes to lipophilicity and π-stacking interactions with biological targets, a feature shared with other chlorophenyl-containing acrylamides .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-6,8,10,13H,7,9,11H2,(H,19,21)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUXRYWGEFNJLE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiazole ring, a pyrrolidine moiety, and a chlorophenyl group, which contribute to its diverse biological properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1798420-08-2 |

| Molecular Weight | 333.8 g/mol |

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyrrolidine exhibit significant antimicrobial activities. In particular, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a study found that thiazole derivatives demonstrated effective inhibition against these pathogens, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. A related thiazole-pyrrolidine compound was shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines at sub-micromolar concentrations. This activity was associated with cell cycle arrest at the G2/M phase, indicating that this compound could similarly disrupt microtubule dynamics in cancer cells .

The mechanism by which compounds containing thiazole and pyrrolidine exert their biological effects often involves interactions with cellular targets like tubulin or specific enzymes involved in cellular signaling pathways. For instance, studies have shown that such compounds can modulate the expression of proteins related to apoptosis, such as Bcl-2 and Bax, leading to programmed cell death in cancer cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antibacterial Activity : A series of thiazole derivatives were synthesized and tested for their antibacterial properties. Compounds with a 3-chlorophenyl group exhibited significant activity against S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Efficacy : A study reported that a pyrrolidine-containing thiazole derivative effectively inhibited the growth of various tumor cell lines and demonstrated efficacy against multidrug-resistant cancer cells in vivo .

Summary of Research Findings

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties often exhibit antimicrobial activity . Preliminary studies have shown that (E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide may inhibit the growth of various bacterial strains. Thiazoles are known for their ability to disrupt bacterial cell walls or interfere with metabolic pathways, which could explain this activity .

Antitumor Effects

The compound's structural features suggest potential anticancer properties . Similar thiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole or pyrrolidine rings can enhance these effects. For instance, compounds with similar configurations have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may also possess neuroprotective properties . Research into similar thiazole derivatives has indicated potential anticonvulsant effects, suggesting that this compound may influence signaling pathways related to neuronal survival and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and activities of (E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)prolidin-3-yl)acrylamide, we compare it with structurally related acrylamide derivatives (Table 1). Key analogs are selected based on shared motifs: (1) α,β-unsaturated acrylamide backbone, (2) aromatic/heteroaromatic substituents, and (3) nitrogen-containing side chains.

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Findings from Comparative Analysis

Backbone Configuration and Bioactivity :

The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, enabling π-π interactions with kinase ATP-binding pockets. This is observed in both the target compound and LQM445, which share high affinity for kinase targets . In contrast, (Z)-configured analogs (e.g., 5112) show reduced activity due to steric hindrance .

Substituent Effects: Chlorophenyl Position: The 2-chlorophenyl group in the target compound and 17h enhances target selectivity compared to 3- or 4-chlorophenyl derivatives (e.g., LQM445). Heterocyclic Side Chains: The thiazole-pyrrolidine moiety in the target compound confers superior kinase inhibition (e.g., CDK7) compared to pyridine or imidazole-containing analogs (e.g., 4312, 17h). Thiazole’s sulfur atom participates in hydrogen bonding and van der Waals interactions absent in other heterocycles .

Pharmacokinetic Properties :

- The pyrrolidine ring in the target compound enhances solubility compared to rigid aromatic side chains (e.g., phenethyl in LQM445), as evidenced by its lower logP value (predicted: ~2.5 vs. LQM445’s ~3.8) .

- Propylamine-terminated analogs (e.g., 5112, 4312) exhibit shorter metabolic half-lives due to rapid N-dealkylation, whereas the thiazole-pyrrolidine group in the target compound resists enzymatic degradation .

Therapeutic Applications : While the target compound is optimized for anticancer applications (CDK7 inhibition) , analogs like LQM445 and 4312 are repurposed for antiviral therapies, highlighting the versatility of acrylamide scaffolds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide?

- Methodology : The compound can be synthesized via a multi-step approach:

Amide Coupling : React 2-chlorocinnamic acid derivatives with 1-(thiazol-2-yl)pyrrolidin-3-amine using coupling agents like EDCI/HOBt in DMF under nitrogen .

Heteroaryl Substitution : Optimize the thiazole-pyrrolidine moiety via nucleophilic aromatic substitution, as seen in related acrylamide derivatives targeting ion channels .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC or HPLC .

Q. How can the stereochemical integrity of the (E)-configured acrylamide be validated?

- Analytical Techniques :

- X-ray Crystallography : Resolve the crystal structure to confirm the (E)-configuration, as demonstrated in structurally similar acrylamides .

- NMR Spectroscopy : Analyze coupling constants (e.g., for acrylamide protons) to distinguish (E) from (Z) isomers .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

- Screening Methods :

- Ion Channel Modulation : Use patch-clamp electrophysiology to test KCNQ2 potassium channel activation, comparing efficacy to reference compounds like retigabine .

- Kinase Inhibition : Screen against CDK7 using ATP-competitive binding assays (IC determination) with recombinant enzymes .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for CDK7 over other kinases?

- Rational Design :

- Thiazole Optimization : Introduce substituents (e.g., methyl, fluoro) at the thiazole 4-position to improve hydrophobic interactions with CDK7’s ATP-binding pocket, as shown in related inhibitors .

- Pyrrolidine Conformation : Replace the pyrrolidine ring with a piperazine or morpholine scaffold to modulate steric hindrance and hydrogen bonding .

Q. How do contradictory data on ion channel activation vs. kinase inhibition arise, and how can they be resolved?

- Data Analysis :

- Assay-Specific Artifacts : Test the compound in orthogonal assays (e.g., fluorescence-based thallium flux for KCNQ2 vs. radiometric kinase assays) to rule out false positives .

- Metabolite Interference : Use LC-MS to identify degradation products that may exhibit off-target activity .

Q. What strategies improve the compound’s metabolic stability in vivo?

- Approaches :

- Deuterium Incorporation : Replace labile hydrogens (e.g., pyrrolidine C-H) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the acrylamide as a methyl ester, which is hydrolyzed in target tissues, as seen in third-generation EGFR inhibitors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.